molecular formula C12H7BrFI B14028661 4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl

Cat. No.: B14028661
M. Wt: 376.99 g/mol
InChI Key: ROOPRHPLQBNCSX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl is a halogenated biphenyl derivative featuring bromine, fluorine, and iodine substituents on one phenyl ring (positions 4, 2, and 3, respectively). Its molecular formula is C₁₂H₈BrFI, with a molecular weight of 378 g/mol. This compound is of significant interest in organic synthesis due to the distinct reactivity of its halogen substituents, enabling applications in pharmaceuticals, materials science, and cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

The iodine atom at position 3 serves as a superior leaving group compared to bromine or fluorine, making the compound highly versatile for sequential functionalization. Its fluorinated and brominated positions further enhance its utility in designing complex molecules with tailored electronic and steric properties.

Properties

Molecular Formula

C12H7BrFI

Molecular Weight

376.99 g/mol

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-phenylbenzene

InChI

InChI=1S/C12H7BrFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

ROOPRHPLQBNCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups attached.

Scientific Research Applications

4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-bromo-2-fluoro-3-iodo-1,1'-biphenyl and analogous biphenyl derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions LogP (Estimated) Key Reactivity Features
This compound C₁₂H₈BrFI 378 4-Br, 2-F, 3-I ~4.2 High (I as leaving group)
3-Bromo-4-fluoro-1,1'-biphenyl C₁₂H₈BrF 251 3-Br, 4-F ~3.1 Moderate (Br as leaving group)
4'-Bromo-3-iodo-1,1'-biphenyl C₁₂H₈BrI 359 4'-Br, 3-I ~4.0 High (I for cross-coupling)
3-Bromo-4-iodo-1,1'-biphenyl C₁₂H₈BrI 359 3-Br, 4-I ~4.0 Similar to target compound

Notes:

  • LogP : The target compound’s higher LogP (estimated via analogy to halogenated biphenyls ) reflects the lipophilic contributions of iodine.
  • Reactivity: Iodine’s role as a superior leaving group enhances the target compound’s utility in nucleophilic substitution compared to non-iodinated analogs .

Key Research Findings

Cross-Coupling Efficiency : Iodine in this compound enables efficient Stille couplings at lower temperatures compared to bromine, as demonstrated in analogous iodinated biphenyls .

Directing Effects : The fluorine at position 2 exerts an electron-withdrawing effect, meta-directing further substitutions on the ring .

Degradation Resistance: Halogenated biphenyls like the target compound are likely more recalcitrant to microbial degradation than non-halogenated biphenyls, based on studies of biphenyl oxide breakdown .

Biological Activity

4-Bromo-2-fluoro-3-iodo-1,1'-biphenyl is a halogenated biphenyl compound that has garnered attention for its potential biological activities. The presence of multiple halogens—bromine, fluorine, and iodine—on the biphenyl structure may enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The molecular formula for this compound is C12H8BrFIC_{12}H_8BrFI. The unique combination of halogens contributes to its chemical reactivity and potential biological activity. The structural characteristics of this compound can be summarized as follows:

PropertyValue
Molecular Weight328.0 g/mol
Melting PointNot specified
SolubilityVaries with solvent

Antitumor Activity

Recent studies have indicated that halogenated biphenyl derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. In one study, the compound exhibited IC50 values against human leukemia cells (K562) of approximately 2.32 µM, indicating potent cytotoxicity .

Table 1: Cytotoxicity of Halogenated Biphenyls

CompoundCell LineIC50 (µM)
4-Bromo-2-fluoro-3-iodo-biphenylK5622.32
5-BromoisatinK5623.20
Compound 4lHepG23.20
Compound 4lHT-294.17

The mechanism by which halogenated biphenyls exert their antitumor effects often involves inducing apoptosis in cancer cells. For example, in K562 cells treated with a related compound, significant morphological changes indicative of apoptosis were observed, including cell shrinkage and the formation of apoptotic bodies . This suggests that the compound may influence pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and type of halogen substituents significantly affect the biological activity of biphenyl derivatives. For instance, the introduction of fluorine at specific positions has been shown to enhance inhibitory activity against cancer cells compared to other halogens like chlorine or bromine alone .

Case Studies

Several case studies have explored the biological activity of biphenyl derivatives in vivo. In animal models bearing tumors, compounds similar to 4-Bromo-2-fluoro-3-iodo-biphenyl demonstrated selective uptake in tumor tissues compared to normal tissues, highlighting their potential as targeted therapeutic agents .

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